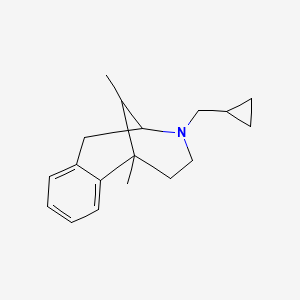

Volazocine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

10-(cyclopropylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-13-17-11-15-5-3-4-6-16(15)18(13,2)9-10-19(17)12-14-7-8-14/h3-6,13-14,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKVWRTVTPUQBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3=CC=CC=C3C1(CCN2CC4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Preclinical Profile of Volazocine in Rodent Models

Disclaimer: Direct and comprehensive preclinical data on the pharmacokinetics and pharmacodynamics of Volazocine in rodent models is scarce in publicly available literature. This guide synthesizes the available information on this compound and its analogues, supplemented with data from closely related benzomorphan kappa-opioid agonists to provide a representative profile.

Introduction

This compound is a benzomorphan derivative with demonstrated opioid-like activity. As a member of this class, it is presumed to exert its primary pharmacological effects through interaction with opioid receptors, particularly the kappa-opioid receptor (KOR). Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound in preclinical rodent models is crucial for predicting its potential therapeutic efficacy and safety profile in humans. This technical guide provides a detailed overview of the available data and outlines standard experimental protocols relevant to the preclinical assessment of compounds like this compound.

Pharmacokinetics

General Pharmacokinetic Profile of Benzomorphan Opioids in Rodents:

-

Absorption: Benzomorphans are typically well-absorbed after oral and parenteral administration.

-

Distribution: These compounds generally exhibit a moderate to high volume of distribution, indicating distribution into various tissues, including the central nervous system.

-

Metabolism: Hepatic metabolism is the primary route of elimination, often involving cytochrome P450 enzymes.

-

Excretion: Metabolites are primarily excreted in the urine and feces.

Experimental Protocols for Pharmacokinetic Studies in Rodents

The following protocols describe standard methodologies for assessing the pharmacokinetic profile of a compound like this compound in rodent models.

1. Animal Models:

-

Species: Male and female Sprague-Dawley rats (200-250 g) and C57BL/6 mice (20-25 g) are commonly used.

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Drug Administration:

-

Routes of Administration:

-

Intravenous (IV): Administered as a bolus dose via the tail vein to determine parameters like clearance and volume of distribution.

-

Oral (PO): Administered by gavage to assess oral bioavailability.

-

Subcutaneous (SC) or Intraperitoneal (IP): Alternative parenteral routes for administration.

-

-

Dose Formulation: The compound is typically dissolved or suspended in a suitable vehicle (e.g., saline, 0.5% methylcellulose).

3. Sample Collection:

-

Blood Sampling: Serial blood samples (e.g., 100-200 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

4. Bioanalytical Method:

-

Sample Analysis: Plasma concentrations of the drug are quantified using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

5. Pharmacokinetic Analysis:

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

| Parameter | Description |

| T1/2 (h) | Elimination half-life |

| Cmax (ng/mL) | Maximum plasma concentration |

| Tmax (h) | Time to reach maximum plasma concentration |

| AUC (ng*h/mL) | Area under the plasma concentration-time curve |

| CL (mL/min/kg) | Clearance |

| Vd (L/kg) | Volume of distribution |

| F (%) | Bioavailability (for extravascular routes) |

Diagram 1: General Workflow for a Rodent Pharmacokinetic Study

A generalized workflow for conducting pharmacokinetic studies in rodent models.

Pharmacodynamics

While specific pharmacodynamic data for this compound is limited, a study by Wentland et al. (1980) on an 8-amino analogue of this compound provides some insight. The analogue was found to be a "strong, orally active agonist with narcotic-antagonist properties"[1]. This suggests that this compound itself likely possesses agonist activity at opioid receptors, with potential antagonist activity at others, a characteristic of many benzomorphan opioids. The primary target is presumed to be the kappa-opioid receptor (KOR).

Experimental Protocols for Pharmacodynamic Studies in Rodents

1. Analgesic Activity:

-

Phenylquinone Writhing Test (Mice):

-

Mice are pre-treated with the test compound or vehicle.

-

After a specified time, a 0.02% solution of phenylquinone in 5% ethanol is injected intraperitoneally.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 5-10 minutes).

-

A reduction in the number of writhes compared to the vehicle group indicates analgesic activity.

-

-

Hot Plate Test (Mice or Rats):

-

The animal is placed on a heated surface (e.g., 55°C).

-

The latency to a nociceptive response (e.g., licking a paw or jumping) is measured.

-

A significant increase in the response latency after drug administration indicates analgesia.

-

-

Tail-Flick Test (Rats):

-

A focused beam of heat is applied to the animal's tail.

-

The time taken for the rat to flick its tail away from the heat source is recorded.

-

An increase in tail-flick latency indicates an analgesic effect.

-

2. Narcotic Antagonist Activity:

-

Reversal of Opioid-Induced Analgesia (Rats):

-

Rats are treated with a standard opioid agonist (e.g., meperidine or morphine) to induce analgesia, confirmed by a test like the tail-flick assay.

-

The test compound (potential antagonist) is then administered.

-

A reduction or reversal of the analgesic effect of the standard opioid indicates narcotic antagonist activity.

-

3. Locomotor Activity:

-

Open Field Test (Mice or Rats):

-

Animals are placed in an open-field arena equipped with infrared beams to track movement.

-

Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration after administration of the test compound.

-

Kappa-opioid agonists can have biphasic effects, with lower doses sometimes increasing and higher doses decreasing locomotor activity[2].

-

Table 2: Analgesic and Narcotic Antagonist Activity of an 8-Amino Analogue of this compound [1]

| Assay | Species | Route | ED50 (mg/kg) |

| Phenylquinone Writhing | Mouse | SC | 0.03 |

| Narcotic Antagonism (vs. Meperidine) | Rat | SC | 0.1 |

Diagram 2: Kappa-Opioid Receptor Signaling Pathway

Simplified signaling cascade following the activation of the kappa-opioid receptor by an agonist like this compound.

Conclusion

While specific pharmacokinetic and pharmacodynamic data for this compound in rodent models are not extensively documented in the public domain, the available information on its analogues and related benzomorphan kappa-opioid agonists allows for the construction of a representative preclinical profile. The methodologies outlined in this guide provide a framework for the systematic evaluation of such compounds. Further studies would be required to definitively characterize the complete pharmacokinetic and pharmacodynamic properties of this compound.

References

- 1. Synthesis and pharmacology of 8-amino-3-(cyclopropylmethyl)-1,2,3,4,5,6-hexahydro-cis-6,11-dimethyl-2,6-methano-3-benzazocine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose- and time-dependent bimodal effects of kappa-opioid agonists on locomotor activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity and Selectivity Profile of Volazocine

A Note to Researchers, Scientists, and Drug Development Professionals:

Therefore, this guide will provide a framework for understanding the anticipated receptor binding profile of a benzomorphan compound like volazocine. It will detail the standard experimental protocols used to determine such a profile and present a hypothetical structure for data presentation. The information is based on the known pharmacology of the benzomorphan class of opioids.

Anticipated Receptor Binding Profile of this compound

Benzomorphan derivatives are known to interact primarily with opioid receptors (mu, delta, and kappa) and, in many cases, with sigma receptors. Based on the structure of this compound and the general profile of related compounds, it is hypothesized that this compound would exhibit the following binding characteristics:

-

Primary Targets: Mu-opioid receptor (MOR), Kappa-opioid receptor (KOR), and Delta-opioid receptor (DOR).

-

Secondary/Potential Targets: Sigma receptors (σ₁ and σ₂).

The precise affinity and selectivity of this compound for these receptors would need to be determined experimentally. A hypothetical summary of such data is presented in the table below.

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound

| Receptor | Radioligand | Tissue/Cell Line | Assay Type | Kᵢ (nM) |

| Mu-opioid (MOR) | [³H]DAMGO | Rat brain membranes | Competition Binding | Data not available |

| Delta-opioid (DOR) | [³H]DPDPE | CHO-hDOR cells | Competition Binding | Data not available |

| Kappa-opioid (KOR) | [³H]U-69,593 | Guinea pig brain membranes | Competition Binding | Data not available |

| Sigma-1 (σ₁) | --INVALID-LINK---Pentazocine | Rat liver membranes | Competition Binding | Data not available |

| Sigma-2 (σ₂) | [³H]DTG | Rat liver membranes | Competition Binding | Data not available |

Kᵢ values are hypothetical and would need to be determined through experimentation.

Experimental Protocols for Determining Receptor Binding and Functional Activity

To elucidate the receptor binding affinity and functional profile of a compound like this compound, a series of in vitro assays are typically employed. The following sections detail the standard methodologies for these key experiments.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand (a known high-affinity binder) by the test compound.

2.1.1. Membrane Preparation

-

Tissue Homogenization: Tissues rich in the receptor of interest (e.g., rat brain for opioid receptors) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifugation: The homogenate is centrifuged at low speed to remove cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

-

Washing: The membrane pellet is washed and resuspended in fresh buffer to remove endogenous ligands and other interfering substances.

-

Protein Quantification: The protein concentration of the final membrane preparation is determined using a standard method, such as the Bradford or BCA assay.

2.1.2. Competition Binding Assay Protocol

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

-

Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the free radioligand to pass through.

-

Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Caption: Workflow for a typical radioligand competition binding assay.

Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

2.2.1. [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-protein coupled receptors (GPCRs), such as the opioid receptors. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.

Protocol:

-

Incubation: Cell membranes are incubated with the test compound, GDP, and [³⁵S]GTPγS in an appropriate assay buffer.

-

Stimulation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

Termination and Filtration: The assay is terminated by rapid filtration, similar to the radioligand binding assay.

-

Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.

-

Data Analysis: The data are plotted as the percentage of maximal stimulation (often relative to a known full agonist) versus the concentration of the test compound. This allows for the determination of the EC₅₀ (effective concentration to produce 50% of the maximal response) and the Eₘₐₓ (maximal effect).

Caption: Signaling pathway measured in a [³⁵S]GTPγS binding assay.

Conclusion

While specific experimental data for this compound's receptor binding and selectivity profile are not publicly available, this guide outlines the standard methodologies and expected target interactions for a compound of its class. The provided protocols for radioligand binding and functional assays represent the foundational experiments necessary to characterize the pharmacology of novel benzomorphan derivatives. Researchers interested in this compound or similar compounds would need to perform these experiments to generate the quantitative data required for a complete understanding of their mechanism of action and potential therapeutic applications.

Preclinical Analgesic Efficacy of Volazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine, a benzomorphan derivative, has been investigated for its potential as an analgesic agent. As a ligand targeting opioid receptors, its preclinical evaluation is crucial for understanding its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the preclinical analgesic efficacy of this compound, focusing on quantitative data from various animal models of pain, detailed experimental methodologies, and the underlying signaling pathways.

Core Concepts in Preclinical Analgesia Assessment

The preclinical assessment of analgesic drugs relies on various animal models that mimic different aspects of clinical pain. These models can be broadly categorized into those assessing acute nociceptive pain, inflammatory pain, and neuropathic pain. The efficacy of a test compound is typically quantified by its ability to reduce pain-related behaviors in these models.

Quantitative Data on Analgesic Efficacy

No publicly available quantitative data on the preclinical analgesic efficacy of this compound in the hot plate, tail flick, acetic acid-induced writhing, formalin, or Complete Freund's Adjuvant (CFA) models could be located in the current search.

While specific data for this compound is not available, the following tables present typical data structures used to report the efficacy of kappa opioid agonists in these standard preclinical assays. These serve as a template for how data on this compound would be presented.

Table 1: Thermal Nociception - Hot Plate and Tail Flick Tests

| Preclinical Model | Species | Route of Administration | Dose (mg/kg) | Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |

| Hot Plate | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||

| Dose 1 | |||||

| Dose 2 | |||||

| Dose 3 | |||||

| Tail Flick | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||

| Dose 1 | |||||

| Dose 2 | |||||

| Dose 3 |

%MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Table 2: Chemical Nociception - Acetic Acid-Induced Writhing Test

| Species | Route of Administration | Dose (mg/kg) | Number of Writhings ± SEM | % Inhibition |

| Mouse | i.p./s.c./p.o. | Vehicle | ||

| Dose 1 | ||||

| Dose 2 | ||||

| Dose 3 |

% Inhibition = [ (Mean writhings in control group - Mean writhings in test group) / Mean writhings in control group ] x 100

Table 3: Inflammatory Pain - Formalin Test

| Species | Route of Administration | Dose (mg/kg) | Paw Licking Time (seconds) ± SEM | % Inhibition |

| Early Phase (0-5 min) | Rat/Mouse | i.p./s.c./p.o. | Vehicle | |

| Dose 1 | ||||

| Dose 2 | ||||

| Dose 3 | ||||

| Late Phase (15-30 min) | Rat/Mouse | i.p./s.c./p.o. | Vehicle | |

| Dose 1 | ||||

| Dose 2 | ||||

| Dose 3 |

Table 4: Chronic Inflammatory Pain - Complete Freund's Adjuvant (CFA) Model

| Preclinical Endpoint | Species | Route of Administration | Dose (mg/kg) | Paw Withdrawal Threshold (g) or Latency (s) ± SEM | Reversal of Hyperalgesia (%) |

| Mechanical Allodynia | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||

| Dose 1 | |||||

| Dose 2 | |||||

| Dose 3 | |||||

| Thermal Hyperalgesia | Rat/Mouse | i.p./s.c./p.o. | Vehicle | ||

| Dose 1 | |||||

| Dose 2 | |||||

| Dose 3 |

Detailed Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical data. The following sections outline the standard methodologies for the key analgesic assays.

Hot Plate Test

The hot plate test is a widely used method to assess the response to a thermal stimulus, primarily reflecting supraspinal analgesic mechanisms.

Protocol:

-

Apparatus: A commercially available hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C) is used. The apparatus is typically enclosed by a transparent cylinder to confine the animal.

-

Animals: Mice or rats are commonly used. Animals are habituated to the testing room for at least 30 minutes before the experiment.

-

Procedure: a. The animal is gently placed on the hot plate surface. b. A stopwatch is started simultaneously. c. The latency to the first sign of nociception, typically jumping or licking of the hind paws, is recorded. d. A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the cut-off time is recorded as its latency.

-

Drug Administration: this compound or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous, oral) at a specified time before the test.

-

Data Analysis: The latency to respond is measured at various time points after drug administration. The data is often expressed as the mean latency ± SEM or as the percentage of maximum possible effect (%MPE).

Workflow for the hot plate test.

Tail Flick Test

The tail flick test is another common method for assessing thermal nociception, primarily mediated at the spinal level.

Protocol:

-

Apparatus: A tail flick apparatus that delivers a focused beam of radiant heat to the ventral surface of the animal's tail.

-

Animals: Rats or mice are used. They are gently restrained, often in a specialized holder, with the tail exposed.

-

Procedure: a. The heat source is positioned on the tail. b. The latency for the animal to flick its tail away from the heat source is automatically or manually recorded. c. A cut-off time is set to prevent tissue damage.

-

Drug Administration: this compound or vehicle is administered prior to testing.

-

Data Analysis: The tail flick latency is measured at different time points post-administration.

Workflow for the tail flick test.

Acetic Acid-Induced Writhing Test

This test is a model of visceral chemical pain and is sensitive to peripherally and centrally acting analgesics.[1]

Protocol:

-

Animals: Mice are typically used.

-

Procedure: a. Animals are pre-treated with this compound or vehicle. b. After a set absorption time, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally. c. The animals are then placed in an observation chamber. d. The number of "writhes" (a characteristic stretching behavior) is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The total number of writhes is compared between drug-treated and vehicle-treated groups. The results are often expressed as the percentage of inhibition of writhing.

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation of analgesic effects on acute nociception and inflammatory pain.[2][3][4]

Protocol:

-

Animals: Rats or mice are used.

-

Procedure: a. A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of one hind paw. b. The animal is immediately placed in an observation chamber. c. The amount of time the animal spends licking or biting the injected paw is recorded. d. Observations are typically divided into two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes.

-

Drug Administration: this compound or vehicle can be administered before the formalin injection.

-

Data Analysis: The total time spent licking the paw in each phase is compared between groups.

Complete Freund's Adjuvant (CFA) Model

The CFA model is a widely used model of chronic inflammatory pain that results in persistent thermal hyperalgesia and mechanical allodynia.[5][6][7][8]

Protocol:

-

Induction of Inflammation: A single intraplantar injection of CFA into one hind paw of a rat or mouse is performed. This induces a localized and long-lasting inflammation.

-

Behavioral Testing: At various time points after CFA injection (e.g., 24 hours, 3 days, 7 days), pain-related behaviors are assessed. a. Thermal Hyperalgesia: Assessed using a plantar test apparatus (Hargreaves test), which measures the latency to withdraw the paw from a radiant heat source. b. Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the paw to determine the paw withdrawal threshold.

-

Drug Administration: this compound or vehicle is administered, and its ability to reverse the established hyperalgesia and allodynia is measured.

-

Data Analysis: Paw withdrawal latencies or thresholds are compared before and after drug administration in CFA-treated animals.

Signaling Pathways of Kappa Opioid Receptor Agonists

This compound is presumed to exert its analgesic effects primarily through the kappa opioid receptor (KOR), a G-protein coupled receptor (GPCR).[9] The activation of KOR initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby producing analgesia.

G-Protein Signaling Pathway

The canonical signaling pathway for KOR involves its coupling to inhibitory G-proteins of the Gi/o family.[10]

-

Agonist Binding: this compound binds to the KOR.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gi/o protein. The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.

-

Downstream Effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

-

Modulation of Ion Channels: The Gβγ dimer can directly interact with and modulate the activity of ion channels. It typically activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[10][11]

-

Canonical G-protein signaling pathway of KOR agonists.

β-Arrestin Signaling Pathway

In addition to G-protein signaling, GPCRs, including KOR, can also signal through β-arrestin pathways. This pathway is often associated with receptor desensitization, internalization, and the activation of different downstream effectors, which can contribute to both therapeutic and adverse effects.[12]

-

Receptor Phosphorylation: Upon agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the KOR.[10]

-

β-Arrestin Recruitment: Phosphorylated KOR serves as a binding site for β-arrestin proteins.

-

Downstream Effects:

-

Desensitization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the G-protein-mediated signaling.

-

Internalization: β-arrestin facilitates the internalization of the receptor from the cell surface via clathrin-coated pits.

-

Scaffolding: β-arrestin can act as a scaffold for various signaling proteins, such as mitogen-activated protein kinases (MAPKs), leading to the activation of distinct signaling cascades that are independent of G-proteins. For KOR, β-arrestin-dependent signaling has been implicated in some of the adverse effects associated with kappa agonism, such as dysphoria.[11]

-

β-Arrestin signaling pathway associated with KOR activation.

Conclusion

This technical guide outlines the standard preclinical methodologies and conceptual framework for evaluating the analgesic efficacy of this compound. While specific quantitative data for this compound remains to be published, the provided templates for data presentation and detailed experimental protocols offer a clear roadmap for its preclinical assessment. A thorough understanding of its dose-dependent effects in various pain models and its signaling profile at the kappa opioid receptor will be critical in determining its potential as a clinically viable analgesic. Future research should focus on generating robust preclinical data to fill the existing knowledge gap and guide the further development of this compound.

References

- 1. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Complete Freund's adjuvant-induced hyperalgesia: a human perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of Freund's Complete Adjuvant (FCA) in inflammatory pain models: consequences on the metabolism and pharmacokinetics of the non-peptidic delta receptor agonist SNC80 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of intraplantar Complete Freund's Adjuvant-induced burrowing deficits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral kappa-opioid agonists for visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anesthetic-Antagonistic Properties of Volazocine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Volazocine is a benzomorphan opioid analgesic that was never commercially marketed. As such, direct scientific literature on its specific anesthetic-antagonistic properties is not available. This guide provides an in-depth analysis of its potential properties based on the pharmacology of its chemical class, the benzomorphans, and the known mechanisms of related compounds. The experimental protocols and data presented are based on established methodologies for assessing compounds with similar receptor binding profiles.

Introduction

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. While its primary analgesic properties have been acknowledged, its potential to antagonize the effects of anesthetic agents remains a compelling area of investigation. This technical guide explores the theoretical framework for this compound's anesthetic-antagonistic properties, drawing parallels with the known pharmacology of related benzomorphan derivatives. The primary molecular targets likely involved in these effects are the kappa-opioid receptor (KOR) and the sigma-1 receptor. Understanding the interplay of this compound with these receptors provides a foundation for predicting its influence on anesthetic-induced hypnosis, analgesia, and immobility.

Inferred Pharmacological Profile of this compound

The pharmacological profile of this compound is inferred from its structural similarity to other benzomorphans, such as pentazocine and cyclazocine. These compounds are known to exhibit complex interactions with multiple receptor systems, most notably opioid and sigma receptors.

Receptor Binding Affinity

The anesthetic-antagonistic effects of benzomorphans are largely dictated by their affinity for kappa-opioid and sigma receptors. It is hypothesized that this compound possesses a similar binding profile.

Table 1: Comparative Receptor Binding Affinities (Ki) of Benzomorphan Derivatives and Related Opioids

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) |

| This compound (Inferred) | Moderate to Low | Low | High | Moderate to High |

| Pentazocine | >100[1] | - | Agonist[2] | Agonist[2] |

| Cyclazocine | - | - | - | - |

| Ketazocine | - | - | Prototype Agonist | - |

| Morphine | 1-100[1] | - | Low | Low |

Note: Specific Ki values for this compound are not available in the public domain. The inferred profile is based on the general characteristics of the benzomorphan class.

Potential Mechanisms of Anesthetic Antagonism

The anesthetic-sparing or antagonistic effects of a compound can manifest through various mechanisms, including modulation of neuronal excitability, interference with anesthetic binding sites, or alteration of neurotransmitter systems involved in maintaining the anesthetic state. For this compound, the most probable mechanisms involve its actions at the kappa-opioid and sigma receptors.

Role of the Kappa-Opioid Receptor

Activation of kappa-opioid receptors (KORs) is known to produce effects that can counteract certain components of anesthesia. KOR activation can lead to dysphoria, psychotomimetic effects, and an increase in locomotor activity, all of which are contrary to the desired state of anesthesia.

Role of the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein that can modulate the function of various ion channels and receptors, including NMDA receptors. Agonism at the sigma-1 receptor can lead to neuronal excitation and may counteract the inhibitory effects of many anesthetic agents.

Experimental Protocols for Assessing Anesthetic Antagonism

To empirically determine the anesthetic-antagonistic properties of this compound, a series of in vitro and in vivo experiments would be required. The following protocols are standard methodologies used in the field.

In Vitro Characterization

Objective: To determine the binding affinity (Ki) of this compound for mu, delta, and kappa opioid receptors, as well as sigma-1 and sigma-2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptors of interest (e.g., guinea pig brain for opioid receptors, rat liver for sigma receptors).

-

Competitive Binding Assay: Incubate the membrane preparations with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for mu, [³H]-DPDPE for delta, [³H]-U69,593 for kappa, [³H]-(+)-pentazocine for sigma-1) and varying concentrations of unlabeled this compound.

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of this compound at opioid and sigma receptors.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-protein coupled receptors. An increase in [³⁵S]GTPγS binding in the presence of this compound would indicate agonistic activity at opioid receptors.

-

cAMP Accumulation Assay: For Gi-coupled receptors like opioids, agonism results in an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This can be measured using various commercially available kits.

In Vivo Assessment of Anesthetic Antagonism

Objective: To evaluate the ability of this compound to reverse or reduce the hypnotic and immobilizing effects of a general anesthetic in a rodent model.

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Anesthetic Agent: A standard injectable or inhalational anesthetic (e.g., pentobarbital, propofol, isoflurane).

Experimental Procedure:

-

Anesthetic Induction: Anesthetize the animals with a predetermined dose of the anesthetic agent sufficient to induce loss of the righting reflex (LORR).

-

Administration of this compound: Once a stable plane of anesthesia is achieved, administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal).

-

Assessment of Anesthetic Depth:

-

Righting Reflex: At regular intervals, place the animal in a supine position and record the time to return to a prone position (return of righting reflex, RORR). A shorter RORR in the this compound-treated group compared to the control group indicates an antagonistic effect.

-

Withdrawal Reflex: Apply a noxious stimulus (e.g., tail pinch, paw pinch) and assess for a withdrawal response. A lower threshold or a more vigorous response in the this compound group suggests antagonism of the anesthetic's immobilizing effect.

-

-

Data Analysis: Compare the duration of LORR, the time to RORR, and the response to noxious stimuli between the this compound and vehicle-treated groups using appropriate statistical tests (e.g., t-test, ANOVA).

Visualizing Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound.

References

Volazocine Metabolism and Potential Active Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volazocine, a synthetic opioid of the benzomorphan class, holds potential as an analgesic agent. A thorough understanding of its metabolic fate is critical for further drug development, enabling the prediction of its pharmacokinetic profile, potential drug-drug interactions, and the identification of any pharmacologically active metabolites that could contribute to its therapeutic effect or adverse reactions. This technical guide provides a comprehensive overview of the known and putative metabolic pathways of this compound, drawing from direct experimental evidence and data from structurally related benzomorphan compounds. Detailed experimental protocols for elucidating the metabolism and activity of novel compounds like this compound are also presented, alongside structured data tables and metabolic pathway diagrams to facilitate research and development efforts.

Introduction

This compound is a benzomorphan derivative with a chemical structure that suggests a complex metabolic profile. Like other opioids in its class, it is expected to undergo extensive hepatic metabolism. The nature and extent of this metabolism can significantly influence its efficacy, duration of action, and safety profile. A key consideration in the metabolism of opioids is the potential formation of active metabolites, which can possess analgesic properties similar to or distinct from the parent compound, or may mediate undesirable side effects. This guide aims to consolidate the current understanding of this compound metabolism and provide a practical framework for its further investigation.

Proposed Metabolic Pathways of this compound

Direct research on this compound metabolism has indicated that the primary metabolic routes in rats involve hydroxylation and N-dealkylation, followed by conjugation with glucuronic acid for excretion.[1] Based on this and the well-documented metabolism of other benzomorphan opioids like pentazocine and phenazocine, a putative metabolic pathway for this compound is proposed.

Phase I Metabolism:

-

Hydroxylation: The aromatic ring of the benzomorphan structure is a likely site for hydroxylation, a common reaction catalyzed by Cytochrome P450 (CYP) enzymes.[1]

-

N-dealkylation: The N-cyclopropylmethyl group is susceptible to cleavage, leading to the formation of nor-volazocine. This is a common metabolic pathway for opioids with N-alkyl substituents.[1]

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites and potentially the parent compound (if it possesses a free hydroxyl group, which this compound does not) can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, facilitating their renal and biliary excretion.[1]

The following diagram illustrates the proposed metabolic pathway for this compound.

Potential for Active Metabolites

While there is currently no direct evidence on the pharmacological activity of this compound metabolites, the formation of hydroxylated and N-dealkylated species warrants investigation. For many opioids, metabolites can retain affinity for opioid receptors and contribute to the overall pharmacological effect. For instance, the active metabolites of some opioids have been shown to have analgesic efficacy. Therefore, it is crucial to characterize the receptor binding profiles and functional activities of the major metabolites of this compound.

Quantitative Data from Related Benzomorphan Opioids

Due to the limited quantitative data available for this compound, the following table summarizes pharmacokinetic parameters for the structurally related benzomorphan opioid, pentazocine, to provide a comparative context.

| Parameter | Pentazocine |

| Bioavailability (Oral) | ~20% |

| Metabolism | Hepatic |

| Elimination Half-life | 2 to 3 hours |

| Excretion | Renal |

Data compiled from publicly available resources.[2][3]

Detailed Experimental Protocols

To thoroughly characterize the metabolism and potential active metabolites of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways of this compound and the enzymes responsible.

Methodology: Incubation with Liver Microsomes and S9 Fractions

-

Preparation of Incubation Mixtures: Prepare incubation mixtures containing human liver microsomes or S9 fractions, a NADPH-generating system (for CYP-mediated reactions), and this compound at various concentrations.

-

Incubation: Incubate the mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reactions by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

-

Metabolite Identification: Analyze the supernatant using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.[4][5][6]

Methodology: CYP450 Reaction Phenotyping

-

Incubation with Recombinant CYPs: Incubate this compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4) in the presence of a NADPH-generating system.[2][7]

-

Chemical Inhibition Studies: Incubate this compound with human liver microsomes in the presence and absence of specific chemical inhibitors for major CYP isoforms.[8]

-

Analysis: Quantify the depletion of the parent compound (this compound) over time using LC-MS/MS. The CYP isoform that shows the highest rate of metabolism or is significantly inhibited by a specific inhibitor is identified as the primary metabolizing enzyme.[9]

The following diagram outlines the experimental workflow for in vitro metabolism studies.

References

- 1. Identification of glucuronide metabolites of benzomorphan narcotic analgesic drugs in bile from the isolated perfused rat liver by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 3. Pentazocine - Wikipedia [en.wikipedia.org]

- 4. Application of mass spectrometry for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpras.com [ijpras.com]

- 6. lifesciences.danaher.com [lifesciences.danaher.com]

- 7. researchgate.net [researchgate.net]

- 8. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]

- 9. CYP and UGT Reaction Phenotyping Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

The Intricate Dance of Structure and Activity: A Deep Dive into Benzomorphan Analgesics

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and safe analgesics has long driven a significant segment of medicinal chemistry research. Among the various scaffolds explored, the benzomorphan nucleus has proven to be a particularly fertile ground for the development of opioid analgesics. Derived from the simplification of the morphine skeleton, benzomorphan-based compounds exhibit a remarkable diversity in their pharmacological profiles, ranging from potent agonists to antagonists at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This technical guide delves into the core structure-activity relationships (SAR) of benzomorphan analgesics, providing a comprehensive overview of the key structural modifications that govern their analgesic potency and receptor selectivity.

Core Structure-Activity Relationships

The analgesic activity and receptor selectivity of benzomorphan derivatives are exquisitely sensitive to structural modifications at several key positions. The primary determinants of their pharmacological profile are the substituents on the nitrogen atom (N-substituent) and modifications at the C8 phenolic hydroxyl group. Additionally, substitutions at the C5 and C9 positions of the benzomorphan ring system can further modulate activity.[1][2]

The Pivotal Role of the N-Substituent

The nature of the substituent on the basic nitrogen atom is arguably the most critical factor in determining the pharmacological action of benzomorphan analgesics.[1] This position dictates whether a compound will act as an agonist, an antagonist, or exhibit a mixed agonist-antagonist profile.

-

Small Alkyl Groups: N-methyl substitution generally confers potent agonist activity at the µ-opioid receptor (MOR).

-

Larger Alkyl and Aralkyl Groups: Increasing the size of the N-substituent can lead to a shift towards antagonism. For instance, N-phenethyl substitution often results in potent MOR agonists, while the introduction of an N-allyl or N-cyclopropylmethyl group typically imparts antagonist properties.[3]

-

Amide-Containing Substituents: The incorporation of an N-propanamide or N-acetamide spacer with an aromatic ring or alkyl residues has been shown to produce ligands with varying selectivity profiles. For example, an N-phenylpropanamide substituent can result in a potent MOR agonist/DOR antagonist.[3]

Modulation by the 8-Hydroxyl Group

The phenolic hydroxyl group at the 8-position is another crucial pharmacophoric element. Its presence is generally essential for high-affinity binding to opioid receptors. Modification of this group can significantly impact the compound's activity and selectivity.[1]

Influence of C5 and C9 Substituents

Substituents at the C5 and C9 positions of the benzomorphan ring system can further refine the pharmacological profile.

-

C9-Methylation: The introduction of a methyl group at the 9-position often increases analgesic activity.[4]

-

Stereochemistry: The absolute stereochemistry of the benzomorphan core is critical for differentiating between opioid receptor affinity and activity at other targets, such as the NMDA receptor.[5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro binding affinities and in vivo analgesic potencies of a selection of benzomorphan derivatives, illustrating the key SAR principles discussed above.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Representative Benzomorphan Derivatives

| Compound | N-Substituent | C5-Substituent | C9-Substituent | µ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | Reference |

| Morphine | -CH₃ | - | - | 1.2 | - | - | [6] |

| (-)-Cyclazocine | -CH₂-c-Pr | - | - | - | - | - | [7] |

| Pentazocine | -CH₂CH=C(CH₃)₂ | - | - | >100 | - | - | [8] |

| Phenazocine | -CH₂CH₂Ph | - | - | - | - | - | [7] |

| Bremazocine | -CH₂-c-Pr | - | -OH | - | - | - | [7] |

Data presented is a compilation from various sources and methodologies, and direct comparison should be made with caution.

Table 2: In Vivo Analgesic Potency (ED₅₀) of Selected Benzomorphan Analgesics

| Compound | Test | Animal Model | Route of Administration | Analgesic Potency (ED₅₀, mg/kg) | Reference |

| Morphine | Tail-flick | Mouse | s.c. | ~2.7 | [3] |

| Pentazocine | Hot-plate | Mouse | s.c. | - | [9] |

| LP1 | Tail-flick | Rat | s.c. | 2.03 | [3] |

ED₅₀ values can vary significantly depending on the specific experimental conditions.

Experimental Protocols

A thorough understanding of the experimental methodologies used to characterize benzomorphan analgesics is essential for interpreting SAR data. Below are detailed protocols for key in vitro and in vivo assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human µ-opioid receptor or rat brain homogenates).[10][11] The tissue is homogenized in a cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer.[10][11]

-

Assay Setup: The assay is typically performed in a 96-well plate.[10] Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO for MOR), and varying concentrations of the unlabeled test compound.[6][10]

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10][11]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound radioligand to pass through.[12] The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[12]

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[13]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to activate G-protein coupled receptors, such as opioid receptors.

-

Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the opioid receptor of interest are prepared.[14]

-

Assay Setup: In a 96-well plate, the membranes are incubated with the test compound at various concentrations, a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[12][14]

-

Incubation: The reaction is incubated at 30°C for 45-60 minutes.[14] Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

-

Termination and Filtration: The assay is terminated by rapid filtration through filter plates to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.[12]

-

Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified using a scintillation counter.[15]

-

Data Analysis: The data is analyzed to determine the EC₅₀ (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal effect), which provide measures of the compound's potency and efficacy as an agonist.[15]

In Vivo Analgesia Models

This test measures the latency of an animal to withdraw its tail from a noxious heat stimulus.[16]

-

Apparatus: A tail-flick analgesiometer is used, which consists of a radiant heat source and a photosensor to detect the tail flick.[17]

-

Procedure: A mouse or rat is gently restrained, and its tail is positioned over the heat source.[18][19] The time taken for the animal to flick its tail away from the heat is recorded as the tail-flick latency.[16][17] A cut-off time is set to prevent tissue damage.[18]

-

Drug Administration: The test compound is administered (e.g., subcutaneously or intraperitoneally), and the tail-flick latency is measured at various time points after administration.[18]

-

Data Analysis: An increase in the tail-flick latency compared to baseline or a vehicle-treated control group indicates an analgesic effect. The ED₅₀, the dose of the drug that produces a maximal possible effect in 50% of the animals, can be calculated.[20][21]

This test assesses the animal's response to a thermal stimulus applied to its paws.[22]

-

Apparatus: A hot-plate analgesiometer consists of a metal plate maintained at a constant temperature (e.g., 52.5°C or 55°C) and a transparent cylinder to confine the animal.[9][23]

-

Procedure: A mouse or rat is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[22][24] A cut-off time is employed to avoid tissue injury.[9]

-

Drug Administration: The test drug is administered, and the hot-plate latency is measured at different time points.[24]

-

Data Analysis: A significant increase in the reaction time is indicative of analgesia. The ED₅₀ can be determined to quantify the analgesic potency.[25]

Signaling Pathways and Experimental Workflows

The analgesic and other pharmacological effects of benzomorphans are mediated through complex intracellular signaling cascades initiated by their interaction with opioid receptors.

Mu-Opioid Receptor (MOR) Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G-proteins (Gi/o).[3][26] This initiates a signaling cascade that leads to analgesia. The key events include the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels.[27] These actions collectively lead to a decrease in neuronal excitability and neurotransmitter release.

Caption: Mu-Opioid Receptor Signaling Cascade.

Kappa-Opioid Receptor (KOR) Signaling Pathway

Similar to MOR, the κ-opioid receptor is also a Gi/o-coupled GPCR.[28] Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channels.[1][28] However, KOR activation is also strongly linked to the activation of mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK.[28][29] The signaling through these pathways is thought to contribute to some of the characteristic effects of KOR agonists, such as dysphoria and aversion, in addition to analgesia.[29][30]

Caption: Kappa-Opioid Receptor Signaling Pathways.

Experimental Workflow for SAR Studies

The process of elucidating the structure-activity relationships of benzomorphan analgesics typically follows a well-defined workflow, from chemical synthesis to in vivo evaluation.

Caption: Workflow for Benzomorphan SAR Studies.

Conclusion

The benzomorphan scaffold continues to be a rich source of novel analgesic agents with diverse pharmacological profiles. The structure-activity relationships outlined in this guide highlight the critical role of specific structural modifications in determining the potency, selectivity, and functional activity of these compounds. A thorough understanding of these SAR principles, coupled with robust in vitro and in vivo characterization, is paramount for the rational design and development of next-generation benzomorphan analgesics with improved efficacy and safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the field of pain management.

References

- 1. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzomorphan scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 4. Analgesics and narcotic antagonists in the benzomorphan and 8-oxamorphinan series. 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. daneshyari.com [daneshyari.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. benchchem.com [benchchem.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. rjptsimlab.com [rjptsimlab.com]

- 18. Tail-flick test [protocols.io]

- 19. diacomp.org [diacomp.org]

- 20. Equianalgesic potency ratios of opioids used in patient-controlled analgesia: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Hot plate test - Wikipedia [en.wikipedia.org]

- 23. Hot plate test [panlab.com]

- 24. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 27. researchgate.net [researchgate.net]

- 28. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 29. go.drugbank.com [go.drugbank.com]

- 30. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

Volazocine: An In-depth Technical Guide on its Interaction with Mu and Delta Opioid Receptors

Disclaimer: Despite a comprehensive review of available scientific literature, specific quantitative in vitro data regarding Volazocine's binding affinity (Ki) and functional activity (EC50, Emax) at mu (µ) and delta (δ) opioid receptors could not be located. This compound is a benzomorphan derivative that was synthesized several decades ago, and detailed pharmacological data may not be readily available in the public domain. This guide, therefore, provides a comprehensive overview of the methodologies used to characterize such interactions and presents data for structurally related benzomorphan compounds to offer a comparative context.

Introduction

This compound is a synthetic opioid analgesic belonging to the benzomorphan class of compounds. Its chemical structure is 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine.[1] While it was developed for its potential analgesic properties, it was never commercially marketed.[1] Understanding the interaction of benzomorphan derivatives like this compound with opioid receptors is crucial for the development of novel analgesics with improved therapeutic profiles. This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental protocols and signaling pathways relevant to characterizing the interaction of compounds like this compound with mu (µ) and delta (δ) opioid receptors.

Chemical Structure and Properties

-

IUPAC Name: 3-(Cyclopropylmethyl)-6,11-dimethyl-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocine[2]

-

Molecular Formula: C18H25N[2]

-

Molar Mass: 255.40 g/mol [2]

-

CAS Number: 15686-68-7[2]

Interaction with Mu and Delta Opioid Receptors: A Comparative Context

While specific data for this compound is unavailable, the following tables summarize the binding affinities (Ki) and functional activities of other representative benzomorphan derivatives at mu and delta opioid receptors. This data provides a framework for understanding the potential pharmacological profile of this compound.

Table 1: Binding Affinities (Ki, nM) of Representative Benzomorphan Derivatives at Mu and Delta Opioid Receptors

| Compound | Mu (µ) Opioid Receptor Ki (nM) | Delta (δ) Opioid Receptor Ki (nM) | Reference |

| Pentazocine | >100 | - | [3][4] |

| Cyclazocine | 0.31 | 5.2 | [5] |

| 8-Carboxamidocyclazocine | 0.31 | 5.2 | [5] |

Disclaimer: This table presents data for compounds structurally related to this compound and is for comparative purposes only.

Table 2: Functional Activity (EC50, nM and Emax, %) of Representative Benzomorphan Derivatives at Mu Opioid Receptors

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| Pentazocine | - | - | - | Data not available |

Disclaimer: This table presents data for compounds structurally related to this compound and is for comparative purposes only. Emax is often expressed relative to a standard full agonist like DAMGO.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to characterize the interaction of a ligand like this compound with mu and delta opioid receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the mu and delta opioid receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human mu or delta opioid receptor.

-

Radioligand: [³H]-DAMGO (for mu receptor) or [³H]-DPDPE (for delta receptor).

-

Non-specific binding control: Naloxone.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either vehicle, varying concentrations of this compound, or a high concentration of naloxone for non-specific binding.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H25N | CID 23619290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. researchgate.net [researchgate.net]

- 5. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. 6. Opioid receptor binding properties of cyclic variants of 8-carboxamidocyclazocine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Volazocine (US Patent 3,382,249)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the synthesis of Volazocine, a benzomorphan derivative, as described in United States Patent 3,382,249. The synthesis involves a multi-step process starting from 2-methoxy-5,9-dimethyl-6,7-benzomorphan.

Summary of Key Quantitative Data

The following table summarizes the key quantitative data, including yields and melting points, for the critical steps in the synthesis of this compound and its intermediates.

| Step | Compound Name | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan | 2'-Methoxy-5,9-dimethyl-6,7-benzomorphan | 48% Hydrobromic acid | - | 90 | 210-213 |

| 2 | 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan | 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan | Cyclopropanecarbonyl chloride, Pyridine | Chloroform | 90 | 160-162 |

| 3 | 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound) | 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan | Lithium aluminum hydride | Diethyl ether | 80 | 178-180 |

Experimental Protocols

The synthesis of this compound is a three-step process starting from 2'-methoxy-5,9-dimethyl-6,7-benzomorphan.

Step 1: Preparation of 2'-Hydroxy-5,9-dimethyl-6,7-benzomorphan

-

A mixture of 10 parts of 2'-methoxy-5,9-dimethyl-6,7-benzomorphan and 100 parts of 48% hydrobromic acid is refluxed for two hours.

-

The reaction mixture is then concentrated to a small volume under reduced pressure.

-

The residue is diluted with 100 parts of water and made alkaline by the addition of concentrated ammonium hydroxide.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallization from ethanol yields 2'-hydroxy-5,9-dimethyl-6,7-benzomorphan.

Step 2: Preparation of 2-Cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan

-

To a solution of 7.5 parts of 2'-hydroxy-5,9-dimethyl-6,7-benzomorphan and 7 parts of pyridine in 100 parts of chloroform, 8 parts of cyclopropanecarbonyl chloride is added dropwise with stirring and cooling.

-

The reaction mixture is stirred for three hours at room temperature.

-

The mixture is then washed successively with water, dilute hydrochloric acid, and again with water.

-

The chloroform solution is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The solid residue is recrystallized from ethanol to give 2-cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan.

Step 3: Preparation of 2-Cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound)

-

A solution of 10 parts of 2-cyclopropylcarbonyl-2'-cyclopropylcarbonyloxy-5,9-dimethyl-6,7-benzomorphan in 100 parts of anhydrous diethyl ether is added dropwise to a stirred suspension of 5 parts of lithium aluminum hydride in 100 parts of anhydrous diethyl ether.

-

The mixture is refluxed for four hours and then stirred at room temperature overnight.

-

Excess lithium aluminum hydride is decomposed by the cautious addition of water.

-

The inorganic material is filtered off, and the ethereal solution is dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-cyclopropylmethyl-2'-hydroxy-5,9-dimethyl-6,7-benzomorphan (this compound).

Synthetic Pathway of this compound

The following diagram illustrates the synthetic pathway for this compound as described in US Patent 3,382,249.

Caption: Synthetic pathway of this compound from 2'-methoxy-5,9-dimethyl-6,7-benzomorphan.

Application Notes and Protocols for In Vivo Analgesic Assays of Volazocine Using the Tail-Flick Test

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Volazocine is an opioid analgesic belonging to the benzomorphan class.[1] Its primary mechanism of action is through the activation of kappa-opioid receptors (KORs), which are involved in modulating pain perception.[2] The tail-flick test is a widely used and reliable method for assessing the analgesic efficacy of centrally acting compounds by measuring the latency of a rodent's response to a thermal stimulus applied to its tail.[3][4] An increase in the time it takes for the animal to flick its tail away from the heat source is indicative of an analgesic effect.[3][4]

Signaling Pathway of Kappa-Opioid Receptor Agonists

This compound, as a kappa-opioid receptor agonist, is presumed to follow the signaling cascade typical for this receptor class. Upon binding to the KOR, a G-protein coupled receptor, it initiates a series of intracellular events that lead to a reduction in neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.

Experimental Protocols

Objective

To determine the analgesic efficacy and dose-response relationship of this compound using the tail-flick test in rodents.

Materials

-

Test Compound: this compound (or other kappa-opioid agonist)

-

Vehicle Control: Sterile saline or other appropriate vehicle

-

Positive Control: Morphine sulfate or other known analgesic

-

Experimental Animals: Male or female Sprague-Dawley rats (200-250 g) or Swiss Webster mice (20-25 g)

-

Equipment:

-

Tail-flick analgesia meter (radiant heat source)

-

Animal restrainers

-

Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)

-

Animal scale

-

Timers

-

Experimental Workflow

The following diagram outlines the key steps in conducting the tail-flick assay for this compound.

Detailed Procedure

-

Animal Acclimatization: For at least one week prior to the experiment, acclimate the animals to the laboratory environment. Handle the animals daily to reduce stress. On the day of the experiment, allow the animals to adapt to the testing room for at least 30 minutes. Acclimate the animals to the restrainer that will be used during the test.

-

Group Allocation: Randomly assign animals to different treatment groups (e.g., Vehicle, this compound low dose, this compound medium dose, this compound high dose, Positive Control). A typical group size is 8-10 animals.

-

Baseline Latency Measurement:

-

Gently place the animal in the restrainer.

-

Position the tail over the radiant heat source of the analgesia meter, typically 2-3 cm from the tip.

-

Activate the heat source and start the timer.

-

The timer will automatically stop when the animal flicks its tail. Record this latency time.

-

To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the animal does not respond within this time, the heat source should be turned off and the maximum cut-off time recorded.

-

Perform two to three baseline readings for each animal and calculate the mean.

-

-

Compound Administration: Administer the test compounds and controls via the chosen route (e.g., intraperitoneally).

-

Post-Treatment Latency Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), repeat the tail-flick latency measurement as described in step 3.

-

Data Analysis:

-

Calculate the mean tail-flick latency for each group at each time point.

-

The analgesic effect is often expressed as the Maximum Possible Effect (%MPE). Calculate %MPE using the following formula:

%MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

-

Data Presentation

Quantitative data should be summarized in a clear and structured table. As no specific data for this compound is publicly available, the following table is a template populated with hypothetical data for illustrative purposes, based on typical results for kappa-opioid agonists.

Table 1: Hypothetical Analgesic Effect of this compound in the Rat Tail-Flick Test

| Treatment Group | Dose (mg/kg, i.p.) | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at 30 min (Mean ± SEM) | %MPE at 30 min |

| Vehicle | - | 2.5 ± 0.2 | 2.6 ± 0.3 | 1.3 |

| This compound | 1.0 | 2.4 ± 0.3 | 4.8 ± 0.5 | 31.6 |

| This compound | 3.0 | 2.6 ± 0.2 | 7.2 ± 0.6** | 62.2 |

| This compound | 10.0 | 2.5 ± 0.3 | 9.5 ± 0.4 | 93.3 |

| Morphine | 5.0 | 2.7 ± 0.2 | 8.9 ± 0.5 | 84.9 |

| Cut-off time set at 10 seconds. SEM: Standard Error of the Mean. Statistical significance relative to vehicle: p<0.05, *p<0.01, *p<0.001. |

Conclusion

The tail-flick test is a robust and sensitive method for evaluating the analgesic potential of kappa-opioid agonists like this compound. By following the detailed protocols outlined in these application notes, researchers can generate reliable data to characterize the dose-dependent and time-course effects of novel analgesic compounds. While specific experimental data for this compound is lacking, the provided framework enables the design and execution of the necessary in vivo assays to elucidate its pharmacological profile.

References

Application Notes and Protocols: Assessing Volazocine Efficacy Using the Hot Plate Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volazocine is a benzomorphan derivative with potential analgesic properties, acting as an agonist at the kappa opioid receptor. The hot plate test is a widely used and validated method for assessing the efficacy of centrally acting analgesics.[1] This application note provides a detailed protocol for evaluating the dose-dependent and time-course effects of this compound on thermal nociception in rodents using the hot plate assay.

Principle of the Hot Plate Test

The hot plate test measures the latency of a rodent's response to a thermal stimulus.[1] When placed on a heated surface, the animal will exhibit nocifensive behaviors such as paw licking or jumping. The time taken to elicit these responses is a measure of the animal's pain threshold. Centrally acting analgesics, like this compound, are expected to increase this reaction time. This method is particularly useful for screening compounds that act on the central nervous system to produce analgesia.[1]

Experimental Protocols

Materials and Equipment

-

Hot Plate Analgesia Meter (e.g., IITC Life Science or equivalent)

-

Animal enclosure (transparent cylinder)

-

Stopwatch or automated timer

-

Rodents (mice or rats, species and strain to be specified in the study design)

-

This compound

-

Vehicle control (e.g., sterile saline, distilled water, or 0.5% methylcellulose)

-

Positive control (e.g., Morphine or a known kappa opioid agonist)

-

Syringes and needles for administration

-

Animal scale

Experimental Design

1. Dose-Response Study:

-

Objective: To determine the effective dose range of this compound.

-

Animal Groups (n=8-10 per group):

-

Group 1: Vehicle control

-

Group 2: this compound (Dose 1, e.g., 1 mg/kg)

-

Group 3: this compound (Dose 2, e.g., 3 mg/kg)

-

Group 4: this compound (Dose 3, e.g., 10 mg/kg)

-

Group 5: Positive control (e.g., Morphine, 10 mg/kg)

-

-

Procedure:

-

Acclimatize animals to the testing room for at least 60 minutes.[2]

-